molecular formula C17H27NO2 B5089409 4-[5-(4-ethylphenoxy)pentyl]morpholine

4-[5-(4-ethylphenoxy)pentyl]morpholine

Cat. No. B5089409
M. Wt: 277.4 g/mol
InChI Key: CZXYNIYVRSDABG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[5-(4-ethylphenoxy)pentyl]morpholine, also known as SR-9011, is a synthetic compound that belongs to the class of Rev-Erb agonists. Rev-Erb is a protein that is involved in the regulation of the circadian rhythm, metabolism, and inflammation. SR-9011 has been found to have potential applications in scientific research, particularly in the fields of pharmacology, biochemistry, and physiology.

Mechanism of Action

4-[5-(4-ethylphenoxy)pentyl]morpholine works by binding to Rev-Erb, which is a protein that is involved in the regulation of the circadian rhythm, metabolism, and inflammation. When 4-[5-(4-ethylphenoxy)pentyl]morpholine binds to Rev-Erb, it activates the protein, which leads to changes in gene expression and cellular metabolism.
Biochemical and Physiological Effects:
4-[5-(4-ethylphenoxy)pentyl]morpholine has been found to have several biochemical and physiological effects. It has been shown to regulate the circadian rhythm, which is the internal biological clock that regulates the sleep-wake cycle. 4-[5-(4-ethylphenoxy)pentyl]morpholine has also been found to regulate metabolism, particularly the metabolism of glucose and lipids. Additionally, 4-[5-(4-ethylphenoxy)pentyl]morpholine has been found to have anti-inflammatory effects, which may have potential applications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[5-(4-ethylphenoxy)pentyl]morpholine in lab experiments is that it is a potent agonist of Rev-Erb, which makes it a useful tool for studying the regulation of the circadian rhythm, metabolism, and inflammation. However, one limitation of using 4-[5-(4-ethylphenoxy)pentyl]morpholine is that it is a synthetic compound, which may limit its applicability in certain experimental systems.

Future Directions

There are several future directions for research on 4-[5-(4-ethylphenoxy)pentyl]morpholine. One potential direction is to investigate its potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is to investigate its potential applications in the regulation of metabolism, particularly in the treatment of metabolic disorders such as obesity and diabetes. Additionally, further research is needed to elucidate the mechanisms by which 4-[5-(4-ethylphenoxy)pentyl]morpholine regulates the circadian rhythm and to investigate its potential applications in the treatment of circadian rhythm disorders.

Synthesis Methods

The synthesis of 4-[5-(4-ethylphenoxy)pentyl]morpholine involves several steps. First, 4-ethylphenol is reacted with 1-bromo-5-chloropentane to form 5-(4-ethylphenoxy)pentyl bromide. This intermediate is then reacted with morpholine in the presence of a base to form 4-[5-(4-ethylphenoxy)pentyl]morpholine.

Scientific Research Applications

4-[5-(4-ethylphenoxy)pentyl]morpholine has been found to have potential applications in scientific research. It has been shown to have a significant effect on the circadian rhythm, metabolism, and inflammation. 4-[5-(4-ethylphenoxy)pentyl]morpholine has been found to be a potent agonist of Rev-Erb, which is a protein that is involved in the regulation of these processes.

properties

IUPAC Name

4-[5-(4-ethylphenoxy)pentyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO2/c1-2-16-6-8-17(9-7-16)20-13-5-3-4-10-18-11-14-19-15-12-18/h6-9H,2-5,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZXYNIYVRSDABG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCCCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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